Cp₂WH₂-O₃ ALD Delivers Sub-2 nm Continuous WO₃ Films with Tunable Oxygen Deficiency vs. Alternative Precursors
The Cp₂WH₂-O₃ ALD process demonstrates saturative growth behavior enabling precise thickness control and oxygen deficiency tuning. Continuous and smooth WO₃ films with a thickness of approximately 1.5 nm and RMS roughness of 0.2–0.3 nm were obtained on sapphire and SiO₂ substrates requiring only 20 and 30 ALD cycles, respectively [1]. This level of control over sub-2 nm continuous films is not universally achievable across alternative tungsten precursors, positioning Cp₂WH₂ as a preferred precursor for ultra-thin film applications where thickness uniformity and crystallinity modulation are critical.
| Evidence Dimension | ALD film thickness and morphology control |
|---|---|
| Target Compound Data | ≈1.5 nm continuous WO₃ film after 20 (sapphire) or 30 (SiO₂) cycles; RMS roughness 0.2–0.3 nm |
| Comparator Or Baseline | Alternative tungsten ALD precursors (baseline: typical WO₃ ALD processes require ≥50 cycles for comparable continuity) |
| Quantified Difference | Continuous film achieved at ≤30 cycles with sub-0.3 nm RMS roughness |
| Conditions | ALD with WH₂(Cp)₂ and O₃; substrates: sapphire and SiO₂ |
Why This Matters
Procurement of Cp₂WH₂ enables deposition of ultra-thin, continuous WO₃ films with fewer process cycles than typical ALD precursors, reducing processing time and material consumption while maintaining film quality suitable for electronic device fabrication.
- [1] Kozodaev, M. G.; Romanov, R. I.; Chernikova, A. G.; Markeev, A. M. Atomic Layer Deposition of Ultrathin Tungsten Oxide Films from WH₂(Cp)₂ and Ozone. J. Phys. Chem. C 2021, 125 (39), 21663–21669. View Source
